2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
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Overview
Description
2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound that features a unique structure combining an indole and a thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound . This intermediate can then undergo further reactions to introduce the indole moiety and the amino group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole and indole moieties allow the compound to bind to specific enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with a thiazole ring, known for its antimicrobial and anticancer activities.
Indole-3-acetic acid: An indole derivative with applications in plant growth regulation and potential anticancer properties.
Benzothiazole: A compound with a benzene ring fused to a thiazole ring, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is unique due to its combination of both thiazole and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry and drug development.
Properties
CAS No. |
656257-33-9 |
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Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3OS/c1-2-11-9-17-15(20-11)13-7-10-5-3-4-6-12(10)18(13)14(19)8-16/h3-6,9,13H,2,7-8,16H2,1H3 |
InChI Key |
SZRWPNPMZJLCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)C2CC3=CC=CC=C3N2C(=O)CN |
Origin of Product |
United States |
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